molecular formula C8H13N3O B1425783 [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1490550-10-1

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1425783
CAS No.: 1490550-10-1
M. Wt: 167.21 g/mol
InChI Key: YQMAMLYEAMYURF-UHFFFAOYSA-N
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Description

[1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative featuring a cyclobutylmethyl substituent at the 1-position and a hydroxymethyl group at the 4-position. The triazole core is a heterocyclic ring with three nitrogen atoms, known for its stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

[1-(cyclobutylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5,7,12H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMAMLYEAMYURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclobutylmethyl Azide

  • Starting from cyclobutylmethanol, conversion to cyclobutylmethyl bromide is achieved by treatment with phosphorus tribromide (PBr3) or hydrobromic acid under controlled conditions.

  • The bromide is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (50–80 °C) to substitute the bromide with an azide group, yielding cyclobutylmethyl azide.

Preparation of Propargyl Alcohol

  • Propargyl alcohol is commercially available and used as the alkyne component bearing the hydroxymethyl group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The cyclobutylmethyl azide and propargyl alcohol are combined in a solvent mixture of tert-butanol and water (2:1).

  • Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are added to generate the active Cu(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for 6–12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate, washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Alternative Synthetic Routes

  • Instead of propargyl alcohol, other alkynes bearing protected hydroxymethyl groups can be used, followed by deprotection to yield the final hydroxymethyl triazole.

  • Direct reduction of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxaldehyde or carboxylic acid derivatives can also be employed to obtain the methanol derivative.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Cyclobutylmethyl bromide formation Cyclobutylmethanol + PBr3, 0 °C to RT, 2–4 h 85–90 Anhydrous conditions preferred
Azide substitution Cyclobutylmethyl bromide + NaN3, DMF, 60 °C, 6 h 80–88 Ensure complete substitution
CuAAC reaction Cyclobutylmethyl azide + propargyl alcohol, CuSO4/NaAsc, t-BuOH/H2O (2:1), RT, 8 h 75–95 High regioselectivity for 1,4-disubstituted triazole
Purification Column chromatography (silica gel) Use gradient elution with ethyl acetate/hexane

Research Findings and Analytical Data

  • NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the triazole proton at around 7.5–8.0 ppm, methylene protons adjacent to nitrogen at 4.0–5.0 ppm, and cyclobutyl ring protons between 1.5 and 2.5 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak corresponding to the molecular formula of this compound.

  • Purity and Yield: Optimized CuAAC conditions afford yields above 80% with high purity suitable for further biological or material science applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Typical Yield (%) Comments
Cyclobutylmethyl bromide PBr3, 0 °C to RT 85–90 Moisture sensitive
Cyclobutylmethyl azide NaN3, DMF, 60 °C 80–88 Toxic azide handling precautions
CuAAC cyclization CuSO4, sodium ascorbate, t-BuOH/H2O, RT 75–95 Regioselective 1,4-triazole
Purification Silica gel chromatography Gradient elution recommended

Scientific Research Applications

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators. It is also used in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.

Comparison with Similar Compounds

Structural Analogs

Key analogs differ in the substituent at the 1-position of the triazole ring (Table 1):

Compound Name 1-Position Substituent 4-Position Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
[1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol Cyclobutylmethyl -CH2OH C8H13N3O 167.21 Not reported
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl -CH2OH C10H11N3O 189.22 Not reported
(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol 4-Bromophenyl -CH2OH C9H8BrN3O 270.09 Not reported
(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)methanol 4-Methylphenyl -CH2OH C10H11N3O 189.22 194–196

Table 1. Structural and physicochemical comparison of triazole methanol derivatives .

  • Substituent Effects: Cyclobutylmethyl: Introduces a strained, non-aromatic ring, likely reducing π-π stacking interactions but enhancing hydrophobic interactions. 4-Methylphenyl: The methyl group enhances lipophilicity, as evidenced by the higher melting point (194–196°C) compared to non-alkylated analogs .

Biological Activity

[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a novel compound belonging to the 1,2,3-triazole class. This compound has drawn attention due to its unique structural features and potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a cyclobutylmethyl group attached to the nitrogen atom at position one of the triazole ring and a methanol group at position four. The unique arrangement contributes to its distinctive chemical properties.

PropertyValue
IUPAC Name[1-(cyclobutylmethyl)triazol-4-yl]methanol
Molecular FormulaC8H13N3O
CAS Number1490550-10-1
InChI KeyYQMAMLYEAMYURF-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that 1,2,3-triazoles possess significant antimicrobial activity. The presence of the cyclobutylmethyl group in this compound enhances its interaction with biological targets. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. For instance, triazole compounds have been noted for their efficacy against Candida species and other pathogenic fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on cancer cell lines, with reported IC50 values indicating its potency. A comparative study showed that similar triazole derivatives exhibit varying degrees of anticancer activity based on their structural modifications. For example, compounds with enhanced lipophilicity due to cycloalkyl substitutions often show improved bioavailability and efficacy in cancer treatment .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within cells. This binding can inhibit enzymatic activity or modulate receptor signaling pathways. For example:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate access.
  • Receptor Modulation : Interaction with cellular receptors can trigger downstream signaling cascades that affect cell proliferation and survival.

Synthesis Methods

The synthesis of this compound typically employs "click" chemistry techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and specificity in forming triazole rings.

General Synthetic Route :

  • Preparation of Azide and Alkyne : Synthesize the azide and alkyne precursors.
  • CuAAC Reaction : Combine the azide and alkyne in the presence of a copper catalyst to form the triazole structure.
  • Functionalization : Introduce the methanol group via subsequent reactions.

Case Studies

Several studies have focused on evaluating the biological activity of triazole derivatives similar to this compound:

Study 1: Antifungal Activity

A study evaluated a series of triazole derivatives against Candida albicans and reported that modifications at the cyclobutyl position significantly enhanced antifungal potency.

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrated that this compound exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 50 to 100 µM depending on the cell type .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis of triazole derivatives like this compound typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key parameters include solvent choice (e.g., THF or acetonitrile), temperature (room temperature to 60°C), and catalyst loading (1–5 mol% CuI). For example, similar compounds such as (1-benzyl-1H-1,2,3-triazol-4-yl)methanol were synthesized using propargyl alcohol and benzyl azide under mild conditions . Cyclobutylmethyl azide could replace benzyl azide in this protocol. Post-reaction purification via column chromatography or recrystallization is critical to achieving >95% purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H and 13C NMR : Essential for confirming regioselectivity (1,4-disubstituted triazole) and functional groups (e.g., methanol -OH at δ ~3.5–4.5 ppm).
  • Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). For instance, XRD validated the crystal structure of a related triazole derivative with a benzyl substituent .
  • FTIR : Identifies hydroxyl stretches (3200–3600 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How does the cyclobutylmethyl substituent influence the compound’s solubility and stability compared to other alkyl/aryl groups?

  • Methodological Answer : Cyclobutylmethyl’s strained ring may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to bulkier aryl groups. Stability studies under varying pH (e.g., 1–13) and temperatures (25–60°C) can assess hydrolytic degradation. For analogs like [1-(piperidin-4-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol, stability was linked to intramolecular hydrogen bonding . Comparative HPLC analysis with benzyl or methyl analogs (e.g., from ) can quantify these effects.

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies predict the reactivity of this compound with biological targets?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) model electronic properties (HOMO-LUMO gaps), electrostatic potential surfaces, and docking interactions with enzymes/receptors. For example, DFT studies on a benzyl-substituted triazole derivative revealed charge distribution at the triazole ring, guiding hypotheses about nucleophilic attack sites . Cross-validation with experimental XRD data ensures accuracy in bond lengths/angles .

Q. What strategies resolve contradictions in biological activity data for triazole derivatives like this compound across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound purity. Steps include:

  • Reproducing assays : Standardize protocols (e.g., MIC testing for antimicrobial activity ).
  • Purity verification : Use HPLC (≥97% purity, as in ) and elemental analysis.
  • Structure-activity relationship (SAR) studies : Compare cyclobutylmethyl with substituents like 3-bromophenyl () or ethylaminoethyl () to isolate substituent effects.

Q. What is the mechanistic basis for the biological activity of this compound against microbial or cancer targets?

  • Methodological Answer : Triazole derivatives often inhibit enzymes (e.g., cytochrome P450) or disrupt membrane integrity. For this compound, propose mechanisms via:

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., β-lactamases).
  • Molecular dynamics simulations : Model interactions with lipid bilayers or active sites.
  • Metabolite profiling : Identify hydroxylated or oxidized derivatives using LC-MS, as seen in .

Q. How does regioselectivity in triazole formation impact the pharmacological profile of this compound?

  • Methodological Answer : CuAAC typically yields 1,4-disubstituted triazoles, but minor 1,5-regioisomers may form. Separate isomers via preparative HPLC and compare bioactivity. For instance, 1,4-isomers of related compounds showed higher antimicrobial potency than 1,5-analogs . Regioselectivity can be confirmed via NOESY NMR or XRD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
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[1-(cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.